molecular formula C21H17N3O4S B6572395 ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate CAS No. 1021230-89-6

ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate

Cat. No.: B6572395
CAS No.: 1021230-89-6
M. Wt: 407.4 g/mol
InChI Key: FIRDGUVDUUOCQM-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-6-one core. The structure includes a sulfur atom (thia group) and two nitrogen atoms (diaza group) within the tricyclic system, coupled with an acetamido-benzoate ester side chain.

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-7-3-5-9-15(13)23-17(25)11-24-12-22-18-14-8-4-6-10-16(14)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRDGUVDUUOCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is suggested that the compound might be related to the family oftropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system, particularly the cholinergic system.

Biochemical Pathways

Given the potential relation to tropane alkaloids, it can be inferred that the compound may influence pathways involving the neurotransmitter acetylcholine. This could potentially affect a wide range of physiological processes, from muscle contraction to memory formation.

Biological Activity

Ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes heterocyclic rings containing nitrogen and sulfur atoms. Its molecular formula is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S with a molecular weight of approximately 421.5 g/mol. The intricate arrangement of atoms contributes to its biological activity.

PropertyValue
Molecular FormulaC22H19N3O4S
Molecular Weight421.5 g/mol
CAS Number1021231-54-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Heterocyclic Framework : Utilizing advanced organic chemistry techniques to construct the tricyclic structure.
  • Acylation Reaction : Involving the introduction of the acetamido group.
  • Esterification : Finalizing the compound through ester formation with ethyl benzoate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could bind to specific receptors influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens.
    • Study Reference: A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines by modulating cell cycle progression.
    • Study Reference: In vitro tests indicated a reduction in cell viability in breast cancer cell lines treated with the compound.
  • Neuroprotective Effects : Some findings suggest potential neuroprotective properties through antioxidant mechanisms.
    • Study Reference: A study involving animal models showed reduced oxidative stress markers following treatment with related compounds.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl Benzoate Derivatives ()

Several ethyl benzoate derivatives share structural similarities with the target compound, differing primarily in their substituents and heterocyclic cores. Examples include:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate
  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
Property Target Compound I-6230/I-6232 I-6373
Core Structure 8-Thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-pentaenone Pyridazine or methylpyridazine 3-Methylisoxazole
Side Chain Acetamido-benzoate ester Phenethylamino-benzoate ester Phenethylthio-benzoate ester
Electronic Profile Electron-deficient tricyclic core (S, N atoms) Electron-rich pyridazine ring Moderately electron-deficient isoxazole
Potential Activity Likely protease inhibition (based on tricyclic rigidity) Kinase inhibition (pyridazine derivatives) Antibacterial (isoxazole-thioether motifs)

Tricyclic Heterocycles with Sulfur-Nitrogen Systems ()

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide () share:

  • Sulfur-nitrogen heterocycles : Critical for redox activity and metal coordination.
  • Acetamido side chains : Influence solubility and pharmacokinetics.

Electronic and Structural Comparisons ()

The principle of isovalency () suggests that compounds with analogous electron distributions but differing geometries may exhibit divergent reactivities. For instance:

  • The target compound’s tricyclic system is isovalent to simpler spiro compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (), which features a benzothiazole moiety. Both systems exhibit strong hydrogen-bonding capacity, but the tricyclic core’s rigidity may enhance thermal stability .

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